1H-Indole-2-acetic acid, 1-methyl-, methyl ester
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Overview
Description
1H-Indole-2-acetic acid, 1-methyl-, methyl ester is a derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in the body . These compounds have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives are known to show various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The environment can significantly impact the action of indole derivatives .
Preparation Methods
The synthesis of 1H-Indole-2-acetic acid, 1-methyl-, methyl ester involves several steps. One common method includes the reaction of indole derivatives with acetic acid and methylating agents under specific conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1H-Indole-2-acetic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Indole-2-acetic acid, 1-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
1H-Indole-2-acetic acid, 1-methyl-, methyl ester can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone with similar biological activities.
Indole-3-butyric acid: Another plant hormone analog with distinct structural features and applications.
Indole-3-carboxaldehyde: Used in various chemical syntheses and biological studies
The uniqueness of this compound lies in its specific structural modifications, which can influence its reactivity and applications in different fields .
Biological Activity
1H-Indole-2-acetic acid, 1-methyl-, methyl ester (commonly referred to as 1-Me-IAA methyl ester) is a derivative of indole-2-acetic acid, which has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a plant growth regulator (PGR), but recent studies have highlighted its potential in medical applications, particularly in cancer treatment and metabolic regulation.
- IUPAC Name : 1-methyl-1H-indole-2-acetic acid methyl ester
- CAS Number : 108796-93-6
The biological activity of 1-Me-IAA methyl ester is attributed to its interaction with various molecular targets:
- Protein Targets : It primarily targets Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin and leptin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity and can aid in weight management, making it a candidate for Type II diabetes treatment.
- Cellular Pathways : The compound's action influences glucose homeostasis and energy balance by modulating signaling pathways critical for metabolic processes.
Anticancer Properties
Recent research has demonstrated the compound's potential as an anticancer agent. For instance, studies involving hepatocellular carcinoma (HCC) cells revealed that derivatives of indole acetic acid, including 1-Me-IAA methyl ester, inhibited cancer cell growth through mechanisms involving oxidative stress modulation and activation of specific cellular pathways .
Case Study: Hepatocellular Carcinoma
- Cell Line : Bel-7402 (human HCC)
- Findings : The compound exhibited significant cytotoxicity against HCC cells while sparing normal cells. It was shown to activate NOX4 and SIRT3 pathways, which are crucial for regulating cell survival and apoptosis .
Plant Growth Regulation
As a plant growth regulator, 1-Me-IAA methyl ester promotes root elongation and enhances overall plant growth. Its efficacy as a PGR has been widely documented, influencing various physiological processes in plants such as cell division and differentiation.
Research Findings
Properties
IUPAC Name |
methyl 2-(1-methylindol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-10(8-12(14)15-2)7-9-5-3-4-6-11(9)13/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXNCJLSIJWID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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